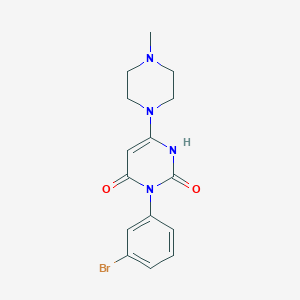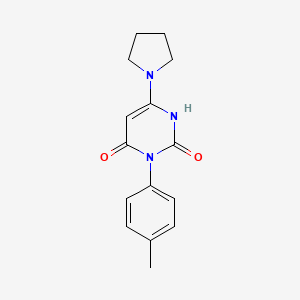
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as 3-MPCA, is a synthetic compound derived from natural substances found in the plant family Rutaceae. It is an acetylated derivative of the phenolic compound 2-methoxyphenol, which is found in citrus fruits and other plants. 3-MPCA has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. This article will discuss the synthesis method of 3-MPCA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential therapeutic properties and has been found to have a number of applications in the medical and scientific fields. For example, it has been found to possess antioxidant and anti-inflammatory properties, and has been studied as a potential treatment for conditions such as cancer, diabetes, and Alzheimer’s disease. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its potential to act as an insect repellent.
Wirkmechanismus
Target of Action
A structurally similar compound, methocarbamol, is known to act as a central nervous system (cns) depressant . It’s important to note that the targets can vary significantly depending on the exact structure of the compound.
Mode of Action
Methocarbamol, a compound with a similar structure, is thought to exert its effects through general cns depression .
Biochemical Pathways
Methocarbamol is metabolized in the liver by demethylation to 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate or hydroxylation to 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate . Methocarbamol and its metabolites are conjugated through glucuronidation or sulfation .
Pharmacokinetics
Methocarbamol, a compound with a similar structure, has a plasma clearance that ranges between 020 and 080 L/h/kg, a mean plasma elimination half-life that ranges between 1 and 2 hours, and a plasma protein binding that ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation, and essentially all Methocarbamol metabolites are eliminated in the urine .
Result of Action
Methocarbamol, a compound with a similar structure, is indicated for the relief of discomforts associated with acute, painful musculoskeletal conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be relatively non-toxic, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate in laboratory experiments. For example, it has a relatively short shelf life, and is sensitive to light and heat. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. For example, further research could be conducted to better understand its mechanism of action, and to determine the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound, and to develop better methods for its storage and use in laboratory experiments. Finally, further research could be conducted to explore the potential of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate as an insect repellent, and to determine its potential for use in agricultural applications.
Synthesemethoden
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized from 2-methoxyphenol through a reaction with acetic anhydride. In this reaction, the acetic anhydride acts as a catalyst, converting 2-methoxyphenol into 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate. The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature of 40-50 °C.
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-19(25-16-7-5-4-6-15(16)22-3)18(21)14-9-8-13(24-12(2)20)10-17(14)23-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWVYCJYLSFJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543665.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543672.png)
![4-[(2,4-difluorophenoxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B6543682.png)
![2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B6543704.png)
![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B6543712.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B6543717.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)
![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)


![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![3-(2-methylphenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543767.png)
